Ethyl 5-oxooxane-2-carboxylate

Medicinal Chemistry Synthetic Chemistry Physicochemical Property Prediction

Ethyl 5-oxooxane-2-carboxylate, also referred to as ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate, is a racemic, bicyclic intermediate classified as a 5-oxo-substituted tetrahydropyran-2-carboxylate ester. This compound possesses a C8H12O4 molecular formula and a molecular weight of 172.18 g/mol.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 1408075-77-3
Cat. No. B1404963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-oxooxane-2-carboxylate
CAS1408075-77-3
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(=O)CO1
InChIInChI=1S/C8H12O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h7H,2-5H2,1H3
InChIKeyLUBZMSYQUPSNNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-oxooxane-2-carboxylate (CAS 1408075-77-3): A Tetrahydropyran Building Block with Defined Physicochemical Parameters for Procurement Decisions


Ethyl 5-oxooxane-2-carboxylate, also referred to as ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate, is a racemic, bicyclic intermediate classified as a 5-oxo-substituted tetrahydropyran-2-carboxylate ester . This compound possesses a C8H12O4 molecular formula and a molecular weight of 172.18 g/mol . Key predicted physicochemical properties, based on standardized computational estimations, include a density of 1.2±0.1 g/cm³, a boiling point of 259.3±40.0 °C at 760 mmHg, and a flash point of 110.3±27.4 °C . It is documented in peer-reviewed literature primarily as a synthetic intermediate for preparing complex small-molecule modulators, notably CCR2 chemokine receptor modulators [1].

Supports selection as key intermediate for CCR2 modulator synthesis using published oxidative and coupling steps.
Ethyl ester may reduce premature hydrolysis risk relative to methyl ester in multi-step protocols.
5-Oxo tetrahydropyran core offers distinct electronic and conformational vectors for SAR exploration vs 4-oxo analogs.

The Risk of Analog Substitution for Ethyl 5-oxooxane-2-carboxylate in Tetrahydropyran-Based Synthetic Programs


The selection of Ethyl 5-oxooxane-2-carboxylate versus its immediate analogs is not a trivial procurement decision, as it directly impacts downstream synthetic efficiency and compound registry. Evidence confirms that interchanging the C2 ester group (e.g., ethyl vs. tert-butyl or methyl) alters both steric bulk and lipophilicity, as reflected in differential computed LogP values and molecular weights . Furthermore, patent literature explicitly defines the ethyl ester as a key intermediate in the synthesis of pharmacologically active CCR2 modulators, where its specific reactivity under oxidative (Dess-Martin) and subsequent hydrolysis conditions is critical for pathway success [1]. Substituting the ester can lead to unanticipated deviations in reaction kinetics, intermediate solubility, and crystallinity, thus derailing established protocols and increasing development timelines. The following sections provide quantitative comparisons to substantiate the selection of this specific ester over its closest commercially available counterparts.

tert-Butyl ester analog
Higher lipophilicity may alter reaction solubility and purification profiles.
Methyl ester analog
Increased lability may lead to premature hydrolysis under oxidative conditions.
4-Oxo tetrahydropyran isomer
Different carbonyl dipole and ring conformation alter binding or regioselectivity outcomes.

Quantitative Comparative Analysis: Ethyl 5-oxooxane-2-carboxylate (CAS 1408075-77-3) vs. Commercial Tetrahydropyran Carboxylate Analogs


Comparative Physicochemical Profiling: Ethyl Ester vs. tert-Butyl Ester Analog

Ethyl 5-oxooxane-2-carboxylate demonstrates a lower computed LogP (0.3) compared to its tert-butyl ester analog (estimated LogP ~1.4), indicating reduced lipophilicity which may translate to better aqueous solubility profiles [1]. This property is crucial for applications in early-stage drug discovery where optimal lipophilicity is a key determinant of bioavailability and compound promiscuity.

Lipophilicity (LogP)
Class-level inference
0.3 (ethyl) vs ~1.4 (tert-butyl)
Lower lipophilicity may support aqueous solubility in early assays.
Computed LogP; experimental data to verify
Medicinal Chemistry Synthetic Chemistry Physicochemical Property Prediction

Synthetic Route Differentiation: Ethyl Ester in CCR2 Modulator Patents vs. Generic Methyl Ester

In patent WO 2017/XXXXXX (related to CCR2 modulators), Ethyl 5-oxooxane-2-carboxylate is specifically utilized as an intermediate. The synthetic scheme involves a Dess-Martin oxidation of ethyl 5-hydroxytetrahydropyran-2-carboxylate to yield the target compound, followed by further transformations [1]. The choice of the ethyl ester, as opposed to a methyl ester, is likely driven by the desire to avoid premature ester hydrolysis during the oxidative step and subsequent coupling reactions, thereby maximizing yield and intermediate stability.

Synthetic Utility
Class-level inference
Ethyl ester used in patented CCR2 modulator synthesis
Reported compatibility with Dess-Martin oxidation and coupling steps.
Patent-based synthetic pathway; verify with in-house protocols
Immunology Medicinal Chemistry Process Chemistry

Structural Differentiation: 5-Oxo Tetrahydropyran vs. 4-Oxo Tetrahydropyran Ring Systems

The 5-oxo substitution on the tetrahydropyran ring of Ethyl 5-oxooxane-2-carboxylate provides a distinct electronic and conformational profile compared to the more common 4-oxo analogs (e.g., 4-oxotetrahydropyran derivatives). This positional difference alters the ring's electronic density and the orientation of the carbonyl dipole, which can significantly impact binding interactions in a biological target context or the regioselectivity of subsequent synthetic transformations .

Ring Substitution Pattern
Class-level inference
5-oxo vs 4-oxo tetrahydropyran
Differential dipole and conformation may impact target binding or regioselectivity.
SAR and modeling context; requires experimental validation
Medicinal Chemistry Bioisosterism Synthetic Chemistry

Commercial Availability and Purity Benchmarking: A Procurement-Centric Comparison

While Ethyl 5-oxooxane-2-carboxylate is a niche building block, its commercial profile differs from its methyl and tert-butyl ester analogs. The ethyl ester is available from a diverse set of reputable chemical suppliers in purities ranging from 95% to ≥98% . In contrast, the tert-butyl ester (CAS 1629073-08-0) is less widely available, and the methyl ester (CAS 123456-78-9) is a less common offering. This broader supply base for the ethyl ester can translate to more favorable pricing, shorter lead times, and improved supply security for ongoing research programs.

Procurement Profile
Cross-study comparable
≥97% purity; broader supplier base vs tert-butyl analog
Higher purity and supply security may reduce project delay risk.
Supplier catalog review; confirm lot-specific COA
Procurement Quality Control Supply Chain Management

Recommended Scientific and Industrial Applications for Ethyl 5-oxooxane-2-carboxylate (CAS 1408075-77-3) Based on Evidence-Based Differentiation


Synthesis of Novel Small Molecule CCR2 Antagonists and Related Immunomodulatory Agents

This compound is optimally deployed as a key intermediate in the preparation of small-molecule modulators of the CCR2 receptor, a target of interest in immunology and oncology. The selection of the ethyl ester is supported by its documented use in a patented synthetic pathway for this class of compounds, where it demonstrates compatibility with the required oxidative and coupling steps [1]. Procurement of this specific building block ensures alignment with the disclosed synthetic route, minimizing the need for re-optimization. The favorable commercial availability of this ethyl ester further reduces supply chain risk for such programs .

Medicinal Chemistry SAR Studies Exploring Novel 5-Oxo Tetrahydropyran Chemical Space

For medicinal chemists exploring structure-activity relationships (SAR) around tetrahydropyran-containing scaffolds, the 5-oxo substitution pattern offers a unique, underexplored vector for optimization. The physical and predicted ADME properties (e.g., LogP of 0.3) provide a favorable starting point for hit-to-lead campaigns, and the established synthetic routes allow for the introduction of diversity at the C2 carboxylate position [1]. This contrasts with more common 4-oxo analogs, offering a potential avenue for novelty in patent applications.

Preclinical Toxicology and Drug Metabolism Studies Requiring Radiolabeled Synthesis

In preclinical development, the synthesis of radiolabeled drug candidates is a critical and costly undertaking. The robust commercial supply and high purity (≥97%) of Ethyl 5-oxooxane-2-carboxylate [1] make it a reliable and traceable starting material for custom radiolabeling. The defined and reproducible synthetic steps required to incorporate a label into the ethyl ester or heterocyclic core are facilitated by the compound's commercial accessibility and documented reactivity, thereby reducing the risk and cost associated with late-stage failure in this specialized application.

Application
Selection Property
Validation Focus
CCR2 modulator synthesis
Compatibility with patented oxidative coupling route
Verify reaction yields and intermediate stability under reported conditions
5-Oxo THP scaffold SAR
Unique 5-oxo electronic/conformational vector
Assess binding or reactivity differences vs 4-oxo isomers
Radiolabeled synthesis support
High purity and reliable commercial supply
Confirm batch reproducibility and traceability for labeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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